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Ketamine-(methyl-d3) Hydrochloride

Cat. No.: B12056005
M. Wt: 277.20 g/mol
InChI Key: VCMGMSHEPQENPE-NIIDSAIPSA-N
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Description

Overview of Deuterium (B1214612) in Pharmaceutical Research and Development

Deuterium, an isotope of hydrogen containing a proton and a neutron, effectively doubles the mass of the atom compared to protium (B1232500) (the most common hydrogen isotope, with only a proton). wikipedia.org This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the equivalent carbon-hydrogen (C-H) bond. nih.gov In pharmaceutical research, this principle is harnessed to create what is known as the "kinetic isotope effect" (KIE). wikipedia.orgprinceton.edu

The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org For many drugs, metabolism involves the breaking of C-H bonds by enzymes, often the cytochrome P450 (CYP) family. preprints.org If this bond-breaking step is the rate-determining step of the drug's metabolism, substituting hydrogen with deuterium can significantly slow it down. oup.comnih.gov This can lead to several potential benefits:

Longer Half-Life: By slowing metabolism, the drug remains in the body for a longer period. nih.gov

Improved Pharmacokinetic Profile: Deuteration can lead to more consistent drug levels in the blood among different individuals. nih.gov

Reduced Toxic Metabolites: Altering metabolic pathways can sometimes decrease the formation of harmful byproducts. avma.org

This strategy, sometimes called a "deuterium switch," has moved from a theoretical concept to a validated approach in drug development. nih.gov A landmark event was the U.S. Food and Drug Administration (FDA) approval of the first deuterated drug, Austedo (deutetrabenazine), in 2017 for treating chorea associated with Huntington's disease. avma.orgnih.govavma.org Deutetrabenazine is a deuterated version of tetrabenazine, where deuterium atoms on the methoxy (B1213986) groups slow its metabolism, allowing for a more favorable dosing regimen. wikipedia.orgnih.gov The success of deutetrabenazine and other subsequently approved deuterated drugs, such as deucravacitinib, has solidified the role of deuterium in creating new chemical entities with tangible clinical advantages. nih.govnih.govresearchgate.net

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bonds

Property Carbon-Hydrogen (C-H) Bond Carbon-Deuterium (C-D) Bond Implication in Drug Metabolism
Relative Mass of Isotope ~1 amu ~2 amu C-D bond has higher reduced mass.
Vibrational Frequency Higher Lower C-D bond has lower zero-point energy.
Bond Strength Weaker Stronger More energy is required to break a C-D bond.
Metabolic Cleavage Rate Faster Slower (if rate-limiting) Potential for a significant Kinetic Isotope Effect.

Significance of Methyl-d3 Labeling in Ketamine Research

Ketamine undergoes extensive and rapid metabolism in the body, primarily in the liver. oup.comavma.org The major initial metabolic pathway is N-demethylation, where the methyl group attached to the nitrogen atom is removed. oup.comnih.gov This process is catalyzed by several cytochrome P450 enzymes, with studies identifying CYP3A4, CYP2B6, and CYP2C9 as key contributors. nih.govnih.gov The product of this reaction is norketamine, an active metabolite that is further metabolized. oup.comresearchgate.net

The N-demethylation step is a prime target for deuteration due to its critical role in ketamine's clearance. By replacing the three hydrogen atoms of the methyl group with deuterium atoms, the compound Ketamine-(methyl-d3) Hydrochloride is created. The significance of this specific labeling is rooted in the kinetic isotope effect. The C-D bonds of the trideuteromethyl (-CD3) group are stronger than the C-H bonds of a standard methyl (-CH3) group. This makes the enzymatic removal of the methyl-d3 group a slower process.

In research, this compound is an invaluable tool for several reasons:

Internal Standards: In quantitative analysis, such as mass spectrometry, deuterated compounds like this compound serve as ideal internal standards. nih.gov Because they are chemically identical to the non-labeled compound, they behave similarly during sample preparation and chromatographic separation, but their different mass allows them to be distinguished by the detector, leading to more accurate quantification of the target drug in biological samples like blood or urine. nih.gov

Probing Metabolite Activity: Creating deuterated analogs allows for the controlled generation of metabolites. nih.gov For instance, studying the effects of deuterated norketamine, formed from Ketamine-(methyl-d3), can help isolate and understand the specific biological activities of this metabolite. Research has also explored deuteration at other positions on the ketamine molecule, such as the C6 position, to investigate the roles of other metabolites like hydroxynorketamine (HNK). nih.govoup.com Comparing the effects of different deuterated versions helps scientists pinpoint which metabolic transformations are linked to specific pharmacological outcomes.

Historical Context of Deuterated Pharmaceutical Development Relevant to Ketamine Analogs

The concept of using deuterium to modify drug metabolism is not new, with initial studies appearing as early as the 1960s. wikipedia.org The first patent for a deuterated molecule in the United States was granted in the 1970s, and throughout the following decades, deuterated compounds were primarily used in non-clinical settings as metabolic probes and research tools. preprints.orgnih.gov For a long time, the pharmaceutical industry remained hesitant to bring deuterated drugs to market, despite the clear scientific rationale. avma.org

A significant shift occurred in the 21st century, driven by specialty pharmaceutical companies that recognized the potential of deuteration as a streamlined, lower-risk approach to creating new, patentable medicines from existing, well-understood drugs. oup.com This culminated in the FDA's approval of deutetrabenazine in 2017, a pivotal moment that validated the therapeutic and commercial viability of deuterated drugs. wikipedia.orgavma.org The FDA recognized deutetrabenazine as a new chemical entity (NCE), not just a minor modification of its predecessor, which provided significant commercial incentives through patent protection. wikipedia.org

This regulatory precedent created a "gold rush" atmosphere, with increased investment and acquisition of companies specializing in deuterated compounds. wikipedia.org The success of this strategy paved the way for the development of deuterated analogs of numerous other drugs, including those for complex central nervous system disorders. This established historical and regulatory framework provides the context for the research into deuterated ketamine analogs. The proven ability to fine-tune a drug's pharmacokinetic profile through deuteration makes it a highly relevant and promising strategy for optimizing ketamine-based therapies.

Table 2: Milestones in Deuterated Drug Development

Time Period Key Developments Significance
1960s-1970s First in-vitro studies on deuterated drugs (e.g., morphine) appear. wikipedia.org First US patent for a deuterated molecule is granted. nih.gov Establishes the foundational scientific concept and intellectual property basis.
1980s-2000s Deuterated compounds are widely used as research tools and metabolic probes in non-clinical studies. oup.com Builds a deep body of knowledge on the kinetic isotope effect in biological systems.
2010s Auspex Pharmaceuticals and Concert Pharmaceuticals advance deuterated drugs through clinical trials. Teva acquires Auspex. wikipedia.org Marks the transition from academic concept to serious commercial drug development.
2017 The FDA approves the first deuterated drug, Austedo (deutetrabenazine). avma.orgnih.gov Provides regulatory validation and a clear pathway for future deuterated drug approvals.
2022-Present The FDA approves a de novo deuterated drug, deucravacitinib. nih.govresearchgate.net Research expands to more complex molecules. Demonstrates the application of deuteration beyond modifying existing drugs to designing new ones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17Cl2NO B12056005 Ketamine-(methyl-d3) Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17Cl2NO

Molecular Weight

277.20 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-(trideuteriomethylamino)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C13H16ClNO.ClH/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14;/h2-3,6-7,15H,4-5,8-9H2,1H3;1H/i1D3;

InChI Key

VCMGMSHEPQENPE-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl

Canonical SMILES

CNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl

Origin of Product

United States

Synthetic Methodologies for Ketamine Methyl D3 Hydrochloride

Precursor Synthesis and Deuteration Strategies

A critical aspect of synthesizing Ketamine-(methyl-d3) Hydrochloride is the preparation of deuterated starting materials. This section explores the synthesis of the key deuterated precursor, methylamine-d3, and the general strategies for introducing deuterium (B1214612) into the ketamine molecular framework.

The synthesis of deuterated methylamine (B109427) is a crucial first step. One reported method involves using Boc-benzylamine as a starting material and TsOCD3 as the deuterated methylation reagent. semanticscholar.orgresearchgate.net This approach offers high yields and straightforward purification. semanticscholar.org The process can be summarized in the following steps:

Reaction of Boc-benzylamine with TsOCD3: Boc-benzylamine reacts with TsOCD3 in the presence of a base like sodium hydride to yield the deuterated intermediate. semanticscholar.org

Removal of the Boc protecting group: The Boc group is removed under acidic conditions to produce deuterated N-methylbenzylamine hydrochloride. semanticscholar.org

Removal of the benzyl (B1604629) group: The benzyl group is subsequently removed via hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst to afford the final product, deuterated methylamine hydrochloride. semanticscholar.org

Another approach to producing deuterated methylamine and dimethylamine (B145610) involves using deuterated methylating agents such as deuteroiodomethane or TsOCD3 in nucleophilic substitution reactions or reductive amination with aldehydes. semanticscholar.org However, controlling the formation of byproducts like tri-substituted and tetra-substituted methylamines can be challenging with some conventional methods. google.com

The primary strategy for producing this compound involves the reaction of a suitable precursor with deuterated methylamine ([2H3]methylamine). thieme-connect.com A common pathway starts with a bromo ketone derivative of the ketamine core structure. thieme-connect.com This bromo ketone is then treated with [2H3]methylamine, leading to the formation of an imine intermediate. thieme-connect.com Subsequent thermal rearrangement of this imine, often by refluxing in a high-boiling solvent like decalin, yields the desired 2-(2-chlorophenyl)-2-([2H3]methylamino)cyclohexanone, which is the free base of this compound. thieme-connect.com

Alternative deuteration strategies for ketamine and its analogs have also been explored. These include:

Direct exchange: In some cases, deuterium can be introduced directly into the ketamine molecule by heating it in the presence of a deuterated solvent like deuterium oxide (D2O) and a base, such as sodium deuteroxide, often under microwave irradiation. thieme-connect.com

Synthesis from deuterated precursors: This involves building the ketamine molecule from starting materials that already contain deuterium at specific positions. For example, a deuterated Grignard reagent can be used to construct the cyclohexanone (B45756) ring. thieme-connect.comsimsonpharma.com

The choice of deuteration strategy depends on the desired location and level of deuterium incorporation. For this compound, the use of deuterated methylamine is the most direct and efficient method.

Specific Synthetic Routes for this compound

Building upon the foundational strategies, specific synthetic routes have been developed and optimized to produce this compound and its stereoisomers.

Ketamine exists as two enantiomers, (S)-ketamine and (R)-ketamine, which exhibit different pharmacological properties. thieme-connect.comnih.gov Consequently, the enantioselective synthesis of deuterated ketamine stereoisomers is of significant interest. One approach to obtaining enantiomerically pure deuterated ketamine involves the chiral resolution of a racemic mixture of a deuterated precursor, such as deuterated norketamine. thieme-connect.com The choice of the chiral resolving agent, typically a chiral acid, is crucial for the yield and enantiomeric purity of the final product. thieme-connect.com

An alternative strategy involves the direct asymmetric synthesis of the desired enantiomer. For instance, an efficient asymmetric synthesis of (S)-ketamine has been reported based on the catalytic enantioselective transfer hydrogenation of a cyclic enone, followed by a thalesnano.comthalesnano.com-sigmatropic rearrangement of an allylic cyanate (B1221674) to an isocyanate. scite.ai This route can be adapted to produce the deuterated analog by using the appropriate deuterated reagents.

The efficiency of the synthesis of deuterated ketamine analogs can be significantly influenced by the reaction conditions. For the thermal rearrangement step that converts the imine intermediate to the final product, the choice of solvent is critical. While refluxing in decalin is a commonly reported method, the use of other high-boiling solvents like diphenyl ether has also been explored, although it may result in lower yields. thieme-connect.comias.ac.in The temperature of the rearrangement is also a key parameter, with higher temperatures generally favoring the reaction. ias.ac.in

The synthesis of ketamine itself has seen various optimizations that can be applied to its deuterated analogs. For example, newer methods have been developed to avoid the use of toxic reagents like bromine, which was used in earlier synthetic procedures. ias.ac.inscispace.comresearchgate.net These improved methods often involve the use of milder and more stable reagents, leading to safer and more efficient processes. scispace.com

Characterization of Synthesized Deuterated Ketamine Analogs (General Methods)

Once synthesized, the identity, purity, and degree of deuteration of this compound must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing deuterated compounds. thalesnano.comstudymind.co.uk ¹H NMR can be used to confirm the absence of protons at the deuterated methyl position, while ²H NMR can directly detect the deuterium signal. spectralservice.de The degree of deuteration can be calculated by comparing the integral areas of the deuterium and remaining proton signals. spectralservice.de

Mass spectrometry (MS) is another essential technique. thalesnano.comnih.gov It allows for the determination of the molecular weight of the synthesized compound, which will be higher than that of the non-deuterated analog due to the presence of deuterium. google.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. mdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to separate the deuterated compound from any impurities and to quantify it. nih.govnih.gov

Other analytical methods that can be employed include:

Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule. ias.ac.in

Combustion-Infrared Spectrometry: A method for determining the deuterium content in organic compounds. acs.org

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and isotopic purity.

Metabolic Pathways and Deuterium Kinetic Isotope Effects of Ketamine Methyl D3 Hydrochloride in Research Models

Impact of Deuterium (B1214612) Labeling on N-Demethylation Pathways

The principal metabolic route for ketamine in humans and preclinical models is N-demethylation, which converts ketamine into its primary active metabolite, norketamine. nih.govwikipedia.org This reaction involves the cleavage of a carbon-hydrogen bond on the methyl group attached to the nitrogen atom. In Ketamine-(methyl-d3) Hydrochloride, these carbon-hydrogen (C-H) bonds are replaced with stronger carbon-deuterium (C-D) bonds. wikipedia.org The greater bond energy of the C-D bond means that its cleavage requires a higher activation energy, which can slow down the reaction rate. nih.gov This phenomenon is the basis of the kinetic isotope effect observed in the metabolism of this deuterated compound. researchgate.net

Modulation of Cytochrome P450 Enzyme Activity by Deuteration

The N-demethylation of ketamine is primarily mediated by several isoforms of the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Research using human liver microsomes has identified CYP2B6, CYP3A4, and to a lesser extent, CYP2C9 as the key enzymes responsible for this biotransformation. nih.govnih.gov CYP2B6 is considered the high-affinity enzyme, playing a major role at therapeutic concentrations, while CYP3A4 and CYP2C9 contribute as low-affinity, high-capacity enzymes. nih.govnih.gov

The substitution of hydrogen with deuterium on the N-methyl group directly impacts the catalytic activity of these enzymes. The first report of a KIE in drug metabolism noted that deuteration of the N-methyl group of morphine slowed its metabolism. nih.gov For this compound, the cleavage of the C-D bond is often the rate-limiting step in the N-demethylation reaction catalyzed by CYP enzymes. researchgate.netnih.gov Consequently, the rate of metabolism via this pathway is reduced compared to non-deuterated ketamine. This slowing of enzymatic action demonstrates that deuteration is an effective strategy for modulating the metabolic profile of a parent drug.

Table 1: Cytochrome P450 Isoforms Involved in Ketamine N-Demethylation

Enzyme IsoformRole in N-DemethylationKinetic CharacteristicsImpact of Methyl-d3 Deuteration
CYP2B6 Major contributor at therapeutic concentrations nih.govnih.govHigh affinity, low capacity nih.govReduced rate of N-demethylation due to KIE nih.gov
CYP3A4 Major contributor at higher concentrations nih.govnih.govLow affinity, high capacity nih.govReduced rate of N-demethylation due to KIE researchgate.netnih.gov
CYP2C9 Minor contributor nih.govnih.govLow affinity, high capacity nih.govReduced rate of N-demethylation due to KIE nih.gov

Formation of Deuterated Norketamine Metabolites

The direct product of the N-demethylation of this compound is a deuterated form of norketamine. The enzymatic reaction removes the deuterated methyl group (-CD3) to form the primary amine metabolite. The use of deuterated substrates like this compound in in vitro systems, such as human liver microsomes, is a recognized method for biosynthesizing deuterated metabolites. nih.gov These deuterated metabolites serve as invaluable tools in metabolic research, acting as internal chromatographic and mass spectrometric markers to facilitate the identification of in vivo metabolites in complex biological samples like urine. nih.gov The slower formation of deuterated norketamine from this compound is a direct consequence of the KIE on CYP-mediated N-demethylation.

Influence of Deuterium on Hydroxylation and Other Phase I Metabolic Processes

Following N-demethylation, ketamine metabolism proceeds through other Phase I reactions, most notably the hydroxylation of the cyclohexanone (B45756) ring of norketamine to form various hydroxynorketamine (HNK) isomers. nih.govnih.gov While the deuterium label in this compound is on the methyl group that is cleaved, this initial modification has cascading effects on subsequent metabolic steps.

Deuterium Effects on Hydroxynorketamine Formation in Research Models

The formation of hydroxynorketamine (HNK) is dependent on the availability of its precursor, norketamine. nih.gov Since the deuteration in Ketamine-(methyl-d3) slows the rate of norketamine formation, the subsequent production of HNK is also indirectly attenuated.

Theoretical Framework of Deuterium Kinetic Isotope Effects in Ketamine Metabolism

The theoretical basis for the deuterium KIE lies in the principles of quantum mechanics and chemical kinetics. wikipedia.org The bond between carbon and deuterium has a lower zero-point vibrational energy than the corresponding carbon-hydrogen bond. This is because the greater mass of the deuterium atom leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. wikipedia.org

For a chemical reaction to occur, sufficient energy must be supplied to break this bond as the molecule moves to the transition state. Because the C-D bond starts from a lower energy state, it requires more energy to reach the transition state for bond cleavage. nih.gov This difference in required activation energy is manifested as a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. nih.govdocumentsdelivered.com In the context of ketamine metabolism, when the CYP-enzyme-mediated cleavage of a C-H/C-D bond is the slowest, or rate-determining, step of the metabolic process, a significant KIE is observed. researchgate.netnih.gov The magnitude of the KIE provides evidence that C-H bond abstraction is at least partially rate-limiting in the reaction. nih.gov

Analysis of Deuterated Ketamine Metabolite Profiles in Preclinical Samples

The analysis of metabolite profiles in preclinical samples, such as plasma and urine, following the administration of this compound reveals predictable alterations due to the KIE. The primary finding is a slower rate of clearance of the parent drug and a reduced rate of appearance of its metabolites compared to non-deuterated ketamine.

In vitro and preclinical studies utilize deuterated analogs for several key analytical purposes:

Metabolite Identification: Deuterated metabolites generated in vitro from Ketamine-(methyl-d3) can be used as internal standards to help confirm the presence of the same metabolites in preclinical samples. nih.gov For example, the addition of biosynthesized deuterated HNK isomers to a urine sample aids in the accurate identification of their non-deuterated counterparts via liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Pharmacokinetic Profiling: In a preclinical study comparing Ketamine-(methyl-d3) to standard ketamine, one would expect to observe a higher plasma concentration (AUC) of the parent drug and a lower concentration of norketamine and subsequent metabolites like hydroxynorketamine and dehydronorketamine over the same time course. google.com

The use of deuterated internal standards, such as ketamine-d4, is a common practice in quantitative analytical methods to ensure accuracy and precision when measuring ketamine and its metabolites in forensic and clinical toxicology. researchgate.netresearchgate.net

Table 2: Expected Changes in Preclinical Metabolite Profile of this compound vs. Ketamine Hydrochloride

AnalyteExpected Change in Plasma ConcentrationRationale
Ketamine-(methyl-d3) IncreasedSlower N-demethylation and overall metabolic clearance due to KIE. researchgate.net
Deuterated Norketamine Decreased (rate of formation)The rate-limiting N-demethylation step is slowed by the KIE. nih.gov
Hydroxynorketamines Decreased (rate of formation)Reduced availability of the norketamine precursor. nih.govnih.gov
Dehydronorketamine Decreased (rate of formation)Reduced availability of the norketamine precursor. elsevierpure.com

Advanced Analytical Methodologies Utilizing Ketamine Methyl D3 Hydrochloride in Research

Application as Internal Standards in Mass Spectrometry-Based Assays

The primary utility of Ketamine-(methyl-d3) Hydrochloride in research is its role as an internal standard for mass spectrometry (MS). Because it is chemically identical to ketamine but has a slightly higher mass due to the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. This allows it to be added to a sample at a known concentration to correct for any loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the unlabeled ketamine.

Quantitative Analysis in Biological Matrices (excluding human clinical samples)

In preclinical research, determining the concentration of ketamine in biological matrices such as plasma, brain tissue, and urine of laboratory animals is crucial for pharmacokinetic and metabolic studies. This compound is the preferred internal standard for these applications.

Researchers introduce a known quantity of the deuterated standard into the biological sample before extraction. During the analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ratio of the signal from the endogenous ketamine to the signal from the deuterated internal standard is measured. This ratio is then used to calculate the exact concentration of ketamine in the original sample, compensating for variability in extraction efficiency and instrument response.

For instance, in studies involving rodents, this methodology has been successfully applied to quantify ketamine and its metabolites in brain tissue and plasma, providing vital data on drug disposition and metabolism.

Table 1: Application of this compound in Preclinical Quantitative Analysis

Biological MatrixAnimal ModelAnalytical TechniquePurpose of Study
Rat PlasmaSprague-Dawley RatLC-MS/MSPharmacokinetic profiling
Mouse Brain TissueC57BL/6 MouseUPLC-MS/MSNeuropharmacokinetic studies
Porcine UrineYucatan MinipigLC-HRMSMetabolite excretion analysis

Identification of Ketamine and Metabolites in Complex Research Samples

Beyond quantification, this compound is instrumental in the confident identification of ketamine and its metabolites in intricate research samples. In metabolic studies, for example, researchers aim to identify the various biotransformation products of ketamine. The deuterated standard helps to distinguish true metabolites from background noise and matrix interferences.

When analyzing samples from in vitro metabolism assays using liver microsomes or in vivo studies with animal models, the presence of the internal standard provides a reference point. The known fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) helps to predict and identify the fragmentation patterns of potential metabolites, which often retain the core structure of the parent drug. This comparative analysis significantly enhances the confidence in the structural elucidation of novel metabolites.

Chromatographic Separation Techniques for Deuterated Ketamine and Metabolites

Effective separation of the analyte from the complex sample matrix is paramount for accurate mass spectrometric analysis. Chromatographic techniques, particularly gas and liquid chromatography, are almost always coupled with mass spectrometry for the analysis of ketamine and its deuterated analog.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of ketamine, derivatization is often required to increase its volatility. This compound is an ideal internal standard in GC-MS assays as it behaves chromatographically identically to the unlabeled ketamine, co-eluting from the GC column.

In research applications, such as analyzing ketamine in seized drug samples or in toxicological studies on animal tissues, GC-MS combined with a deuterated internal standard provides high specificity and sensitivity. The mass spectrometer can easily differentiate between the analyte and the internal standard based on their mass-to-charge ratios, even if they are not separated chromatographically.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) is the most widely used technique for the analysis of ketamine in research settings. This approach offers high sensitivity, specificity, and throughput, and it can analyze compounds directly in liquid form, often with minimal sample preparation.

This compound is perfectly suited as an internal standard for these methods. It co-elutes with ketamine under typical reversed-phase or HILIC chromatography conditions, and the distinct mass difference allows for precise quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem mass spectrometry.

High-resolution mass spectrometry further benefits from the use of a deuterated standard. The high mass accuracy of HRMS instruments allows for the confident identification of ketamine and its metabolites, and the internal standard provides a lock mass for even greater accuracy, ensuring the reliability of the generated data in demanding research applications.

Table 2: Typical LC-MS/MS Parameters for Ketamine Analysis Using a Deuterated Standard

ParameterTypical Condition
Chromatographic ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS Transition (Ketamine)m/z 238.1 → 125.1
MS/MS Transition (Ketamine-d3)m/z 241.1 → 128.1

Spectroscopic Characterization in Research Settings (e.g., NMR, IR for structural confirmation)

While mass spectrometry is the primary tool for the application of this compound, other spectroscopic techniques are essential for the initial characterization and structural confirmation of the standard itself.

Infrared (IR) spectroscopy can provide additional confirmation of the compound's structure by identifying its characteristic functional groups. While the differences in the IR spectrum between ketamine and its methyl-d3 analog might be subtle, it serves as a complementary technique for identity verification in a research or manufacturing setting. These characterization data are crucial for ensuring the quality and reliability of the material before it is used as an internal standard in quantitative assays.

Theoretical and Computational Research on Deuterated Ketamine

Molecular Modeling and Simulation of Deuterium-Substituted Ketamine

Molecular modeling and simulation techniques are employed to create dynamic, three-dimensional representations of molecules, enabling the study of their behavior at an atomic level. For deuterium-substituted ketamine, these methods offer insights into how the increased mass of deuterium (B1214612) in the methyl group alters the molecule's properties compared to its non-deuterated counterpart.

Key Research Findings:

Vibrational Analysis: The fundamental difference between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is the vibrational frequency. Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and a lower zero-point energy. This increased bond strength is a primary reason for the kinetic isotope effect observed in metabolic reactions. diva-portal.org

Conformational Analysis: Simulations can explore the rotational energy barrier of the deuterated methyl group. While the change is subtle, it can influence the preferred orientation of the molecule when binding to a receptor or an enzyme active site.

Solvent Interaction: Molecular dynamics simulations can model how ketamine-(methyl-d3) hydrochloride interacts with water molecules in a physiological environment. These simulations can reveal minor differences in hydration shells and solubility, although these effects are generally considered less significant than the metabolic kinetic isotope effect.

Quantum Mechanical/Molecular Mechanical (QM/MM) Models: For high-accuracy studies of enzyme interactions, hybrid QM/MM models are used. In this approach, the reactive center (the deuterated methyl group and the enzyme's active site) is treated with quantum mechanics, which accurately models electron-level interactions and bond-breaking processes. The rest of the protein and solvent are treated with classical molecular mechanics for computational efficiency. nih.gov This allows for a precise simulation of the N-demethylation process catalyzed by cytochrome P450 enzymes.

| Chemical Reactivity | More reactive | Less reactive | Slower rate of metabolic cleavage (Kinetic Isotope Effect). |

Computational Prediction of Deuterium Kinetic Isotope Effects on Enzyme Activity

The primary motivation for developing this compound is to alter its rate of metabolism. The replacement of hydrogen with deuterium at a site of metabolic attack slows down the bond-breaking step, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). Computational methods are crucial for predicting the magnitude of this effect.

Key Research Findings:

Predicting Metabolic Pathways: Ketamine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with N-demethylation to norketamine being a major pathway. Since this reaction involves the cleavage of a C-H bond on the methyl group, substituting it with a C-D bond is expected to slow this process.

Calculating KIE: The KIE is the ratio of the reaction rate for the lighter isotope (kH) to the rate for the heavier isotope (kD). Computational approaches, such as the Path Integral-Free Energy Perturbation/Umbrella Sampling (PI-FEP/US) method, can calculate the free energy barriers for the enzymatic reactions of both the deuterated and non-deuterated compounds. nih.gov The difference in these barriers allows for a quantitative prediction of the KIE.

Enzyme Kinetics Modeling: Isotope effects can be measured on the enzymatic parameters Vmax (maximum reaction rate) and V/K (catalytic efficiency). doi.orgnih.gov Computational models predict that for ketamine-(methyl-d3), the KIE on V/K would be significant, indicating that the C-D bond cleavage is a rate-limiting step in the metabolic pathway. doi.orgnih.gov

Experimental Validation: Pharmacokinetic studies in animal models have confirmed the predictions of computational models. One study on (R)-ketamine with deuterium substitution at a different position (the C6 position) found that the modification slowed the metabolism of (R)-ketamine to a downstream metabolite, (2R,6R)-hydroxynorketamine (HNK). nih.gov This demonstrates a clear deuterium isotope effect in the metabolic cascade. nih.gov Interestingly, in that specific study, the plasma and brain levels of the parent compound and the primary metabolite, (R)-norketamine, were not different, suggesting the KIE was more pronounced in a subsequent metabolic step rather than the initial N-demethylation. nih.gov

| V/K | Catalytic efficiency of the enzyme | Decreased | Reflects the reduced rate of the chemical step (C-D bond cleavage). |

Quantitative Structure-Activity Relationships (QSAR) and Deuterium Effects in Ketamine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. symbiosisonlinepublishing.comscispace.com While primarily used for designing new analogs, its principles can be applied to understand the effects of isotopic substitution.

Key Research Findings:

QSAR Methodology: A QSAR model is built by first calculating a set of numerical descriptors for each molecule in a series. These descriptors can represent electronic (e.g., partial charge), steric (e.g., molecular volume), or lipophilic (e.g., logP) properties. A mathematical equation is then derived to correlate these descriptors with the observed biological activity (e.g., receptor binding affinity, enzyme inhibition). symbiosisonlinepublishing.com

Application to Ketamine Analogs: QSAR studies have been performed on various ketamine analogs to predict their activity. For instance, a study on chalcone-based ketamine derivatives successfully developed a QSAR model to predict their inhibitory activity against the COX-2 enzyme, achieving a correlation coefficient (R²) of 0.7972. researchgate.net

Predictive Power: A well-validated QSAR model could screen virtual libraries of deuterated ketamine analogs, predicting their metabolic stability or receptor affinity before they are synthesized. This can significantly accelerate the drug discovery process by prioritizing the most promising candidates for further experimental testing.

Table 3: Hypothetical QSAR Workflow for Deuterated Ketamine Analogs

Step Action Example Descriptors/Parameters
1. Data Set Selection Compile a series of ketamine analogs with and without deuterium substitution and their measured biological activities. Analogs with substitutions on the phenyl ring, cyclohexanone (B45756) ring, and amine group.
2. Descriptor Calculation Compute molecular descriptors for each analog. Electronic (Dipole Moment), Topological (Wiener Index), Isotopic (Indicator variable for D-substitution).
3. Model Development Use statistical methods (e.g., Multiple Linear Regression) to create an equation linking descriptors to activity. log(Activity) = c0 + c1(Descriptor1) + c2(Descriptor2) + ...
4. Model Validation Test the model's predictive power using an external test set and statistical metrics. Correlation coefficient (R² > 0.6), Cross-validated Q² (> 0.5). symbiosisonlinepublishing.com

| 5. Prediction | Use the validated model to predict the activity of new, unsynthesized deuterated ketamine analogs. | Predict metabolic stability or receptor binding of novel structures. |

Emerging Research Applications and Future Directions for Ketamine Methyl D3 Hydrochloride

Investigating Metabolic Stability in Novel Drug Delivery Systems (excluding human clinical applications)

A primary challenge in the oral administration of ketamine is its extensive first-pass metabolism in the liver, where N-demethylation is a major pathway. diva-portal.org This rapid breakdown reduces bioavailability. Novel drug delivery systems are being engineered to overcome this limitation. The role of Ketamine-(methyl-d3) Hydrochloride in this context is to serve as a stabilized probe to evaluate the efficacy of these delivery platforms.

Research into advanced formulations such as sublingual lozenges, 3D-printed controlled-release tablets, and other nanocarrier systems aims to protect the drug from premature degradation. nih.govdrugdiscoverynews.commdpi.com By using this compound in in vitro models (e.g., liver microsome assays) and in animal studies involving these delivery systems, researchers can more accurately assess the system's ability to shield the drug from metabolic enzymes. The inherent stability of the deuterated compound allows for the decoupling of the delivery system's performance from the drug's intrinsic metabolic vulnerability. A slower metabolism of the d3-analog compared to the non-deuterated form within these systems provides a quantitative measure of the metabolic protection afforded by the technology.

Table 1: Illustrative Comparison of Metabolic Rates in an In Vitro Liver Microsome Assay

CompoundDelivery SystemIncubation Time (min)Parent Compound Remaining (%)N-demethylated Metabolite Formed (relative units)
Ketamine HClStandard Solution6035%65
Ketamine-(methyl-d3) HClStandard Solution6070%30
Ketamine HClNovel Hydrogel6060%40
Ketamine-(methyl-d3) HClNovel Hydrogel6090%10
This table is for illustrative purposes, based on the principles of the kinetic isotope effect and drug delivery system function.

Role in Drug Discovery and Development of Next-Generation Therapeutics (excluding clinical human trials)

The use of deuterium (B1214612) in drug design, sometimes called "heavy drug" development, is a validated strategy for enhancing a molecule's pharmacokinetic profile. nih.govmusechem.com this compound is a key tool in the preclinical stages of this process for several reasons.

Second, in the development of other, non-deuterated ketamine analogs, this compound is an essential analytical tool. It is widely used as a stable isotope-labeled internal standard (SILS) for quantification in liquid chromatography-mass spectrometry (LC-MS) assays. acs.orgacs.org This allows for the precise and accurate measurement of novel drug candidates in complex biological matrices like plasma or tissue homogenates from animal studies.

Finally, as researchers design next-generation therapeutics, such as rapidly metabolized ketamine esters intended to be ultra-short-acting, this compound provides a critical benchmark for comparison. nih.gov It allows for a precise evaluation of how different chemical modifications affect metabolic pathways relative to the known, specific impact of deuteration at the N-methyl site.

Exploration in Advanced Neuroimaging Methodologies (e.g., PET, SPECT ligand development)

In the field of molecular neuroimaging, Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful techniques for visualizing and quantifying neuroreceptors and metabolic processes in the living brain. The development of effective radiolabeled ligands (tracers) is central to this technology. A significant challenge is that many tracers are metabolized in the body, and these radiometabolites can either fail to enter the brain or produce confounding signals that obscure the specific process being studied. researchgate.net

Deuteration is an established strategy to improve the metabolic stability of PET tracers. snmjournals.org By replacing hydrogen with deuterium at a metabolically labile site, the formation of unwanted radiometabolites can be reduced, leading to a cleaner signal and improved tracer uptake in the target brain region. snmjournals.org

While specific studies detailing the use of this compound for PET/SPECT ligand development are not prevalent, its utility is based on these established principles. It can serve as a non-radioactive ("cold") standard compound during the development and validation of a new, radiolabeled ketamine analog. Furthermore, it could be a precursor in the synthesis of a tracer labeled with a short-lived positron-emitting isotope like Carbon-11 (¹¹C), where the d3-methyl group is replaced with a ¹¹C-methyl group in the final radiosynthesis step. The foundational knowledge gained from the metabolic stability of this compound informs the rational design of more robust neuroimaging agents.

Potential for Tracing Pharmacodynamic Pathways in Animal Models

Understanding what a drug does to the body (pharmacodynamics) requires knowing where the drug goes and how it is transformed (pharmacokinetics). Isotopic labeling is a cornerstone of such investigations. nih.gov this compound is an ideal tracer for preclinical pharmacodynamic studies in animal models for several reasons.

Its deuterium label allows it to be easily distinguished from endogenous molecules by mass spectrometry, enabling its precise quantification in various tissues (e.g., brain, liver, plasma) and biological fluids. nih.gov This allows researchers to build a detailed map of its absorption, distribution, metabolism, and excretion (ADME). Studies have successfully used deuterated ketamine analogs with in vitro human liver microsome preparations to identify previously unknown metabolites, which were then confirmed in in vivo samples. nih.gov

Critically, this tool can be used to dissect the biological activity of ketamine versus its metabolites. For instance, a study using a different deuterated ketamine analog in a mouse model of depression was able to show that slowing the formation of a specific downstream metabolite did not alter the antidepressant-like effects of the parent drug. nih.gov This provided strong evidence about which chemical species is responsible for the therapeutic action. By administering this compound to animal models and measuring its concentration alongside its primary metabolite, norketamine, researchers can correlate the levels of each compound with observed behavioral or physiological outcomes, such as changes in neurotransmitter release in specific brain regions. nih.govresearchgate.net

Table 2: Application of Ketamine-(methyl-d3) HCl in Preclinical Pharmacodynamic Tracing

Research QuestionApplication of Ketamine-(methyl-d3) HClPotential Finding
Is the parent drug or its N-demethylated metabolite responsible for a specific effect?Administer to animal model; measure concentrations of both compounds in target tissue over time and correlate with effect.Slower formation of the metabolite with unchanged effect implicates the parent drug.
Does the drug accumulate in specific brain regions?Administer labeled compound; perform tissue dissection and LC-MS analysis at various time points.High concentration in the prefrontal cortex relative to the cerebellum.
What is the rate of brain penetration?Measure plasma and brain concentrations simultaneously after administration.Determine the brain-to-plasma concentration ratio and its time course.
This table provides illustrative examples of how the compound is used in research.

Considerations for Stereoselective Deuterium Labeling in Pharmacological Research

The importance of stereochemistry in pharmacology is paramount, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets. Ketamine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-ketamine and (R)-ketamine. These enantiomers exhibit different binding affinities for receptors and possess distinct pharmacological profiles. nih.govnih.gov

When preparing a deuterated version of a chiral drug like ketamine, it is crucial to control the stereochemistry of the parent molecule. The synthesis must be stereoselective, producing either the pure (S)- or (R)-enantiomer, or a precisely defined racemic mixture. elsevierpure.com The labeling of the methyl group in this compound does not introduce a new chiral center, but the pharmacological activity of the resulting compound is fundamentally tied to the stereochemistry of the cyclohexanone (B45756) ring.

Q & A

Basic Research Questions

Q. What are the key chemical and physical properties of Ketamine-(methyl-d3) Hydrochloride, and how do they influence experimental design?

  • Answer : this compound (C₁₃D₃H₁₃ClNO·HCl) is a deuterated analog of ketamine hydrochloride. Key properties include:

  • Solubility : Freely soluble in water and methanol, critical for preparing stable solutions in pharmacokinetic studies .
  • Molecular Weight : 277.2 g/mol, with deuterium at the methyl group, which may alter metabolic stability .
  • Purity Standards : Must adhere to ≥98.5% purity, validated via thin-layer chromatography (TLC) and heavy metal testing (≤20 ppm Pb, ≤2 ppm As) .
  • Methodological Note : Use methanol for sample dissolution in TLC to avoid interference from non-polar impurities .

Q. How is the purity of this compound validated in preclinical studies?

  • Answer : Purity validation involves:

  • Heavy Metal Testing : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect Pb, Hg, and Cd at ≤20 ppm .
  • Related Substances Analysis : TLC with cyclohexane/isopropylamine (49:1) to resolve impurities; spots must not exceed 0.5% intensity relative to the principal peak .
  • Loss on Drying : ≤1.0% weight loss after desiccation, ensuring hygroscopicity does not compromise stability .
    • Data Table :
TestMethodAcceptance Criteria
Heavy MetalsICP-MS≤20 ppm
ArsenicHydride Generation≤2 ppm
Related SubstancesTLC≤0.5% impurities

Q. What are the best practices for preparing and storing deuterated ketamine solutions?

  • Answer :

  • Preparation : Dissolve in deuterated solvents (e.g., D₂O or CD₃OD) for NMR studies to avoid proton interference .
  • Storage : Keep in airtight, light-resistant containers at -20°C to prevent deuterium exchange and degradation .

Advanced Research Questions

Q. How does the methyl-d3 isotopic label impact ketamine’s metabolic pathways compared to non-deuterated analogs?

  • Answer : The deuterium isotope effect (DIE) reduces first-pass metabolism by cytochrome P450 enzymes, increasing plasma half-life. For example:

  • In Vivo Studies : Deuterated ketamine shows 1.5-fold higher AUC in rodent models due to slowed N-demethylation .
  • Contradictions : Some studies report minimal DIE in CNS penetration, necessitating LC-MS/MS validation of brain-to-plasma ratios .
    • Methodological Tip : Use tandem mass spectrometry with deuterated internal standards (e.g., Methan-d3-amine HCl) to quantify metabolites .

Q. What strategies resolve discrepancies in neuropharmacological data between in vitro and in vivo models using this compound?

  • Answer : Discrepancies often arise from blood-brain barrier (BBB) dynamics. Strategies include:

  • Microdialysis : Direct measurement of extracellular ketamine levels in rodent prefrontal cortex to correlate in vitro receptor binding (e.g., NMDA IC₅₀) with in vivo effects .
  • Isotope Tracing : Administer deuterated and non-deuterated ketamine simultaneously to compare pharmacokinetic-pharmacodynamic (PK-PD) relationships .

Q. How can researchers mitigate deuterium-related artifacts in spectroscopic analyses?

  • Answer :

  • NMR : Use deuterium decoupling and ¹³C-DEPT experiments to distinguish D/H signals .
  • IR Spectroscopy : Monitor C-D stretching bands at ~2200 cm⁻¹ to confirm isotopic integrity .
  • Artifact Mitigation : Avoid prolonged exposure to protic solvents to prevent H/D exchange .

Data Contradiction Analysis

Q. Why do some studies report variable efficacy of deuterated ketamine in depression models?

  • Answer : Variability arises from:

  • Dose Dependency : Higher doses (≥10 mg/kg) may saturate metabolic enzymes, diminishing DIE benefits .
  • Species Differences : Rodent vs. primate CYP450 isoform expression alters deuterium’s protective effect .
    • Resolution : Conduct interspecies PK-PD modeling and adjust dosing regimens to account for enzyme saturation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.